molecular formula C12H12Cl2N2OS B2495170 1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole-2-thiol CAS No. 338967-13-8

1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole-2-thiol

Cat. No.: B2495170
CAS No.: 338967-13-8
M. Wt: 303.2
InChI Key: KOITVWHZYLEQLG-UHFFFAOYSA-N
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Description

1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole-2-thiol is a chemical compound with a complex structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole-2-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichloro-5-isopropoxyphenylamine with imidazole-2-thiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole-2-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions. The compound’s aromatic and heterocyclic structure allows it to interact with various proteins and nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole-2-thiol can be compared with other similar compounds, such as:

    2,4-dichloro-5-isopropoxyphenylhydrazine: This compound has a similar aromatic structure but lacks the imidazole and thiol groups.

    2,4-dichloro-5-isopropoxyphenylamine: This compound is a precursor in the synthesis of this compound and shares the aromatic ring structure.

The uniqueness of this compound lies in its combination of aromatic, imidazole, and thiol functionalities, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

3-(2,4-dichloro-5-propan-2-yloxyphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2OS/c1-7(2)17-11-6-10(8(13)5-9(11)14)16-4-3-15-12(16)18/h3-7H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOITVWHZYLEQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N2C=CNC2=S)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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